Methyl 5-bromo-8-methylquinoline-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-8-methylquinoline-7-carboxylate typically involves classical methods such as the Gould–Jacobs, Friedländer, Pfitzinger, Skraup, and Doebner–von Miller reactions . These methods often require specific catalysts and reaction conditions to achieve the desired product. For instance, the Friedländer synthesis involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to reduce environmental impact and improve yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-8-methylquinoline-7-carboxylate undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
Methyl 5-bromo-8-methylquinoline-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 5-bromo-8-methylquinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromoquinoline-8-carboxylate: This compound has a similar structure but differs in the position of the bromine and carboxylate groups.
Methyl 8-bromoquinoline-5-carboxylate: Another similar compound with different substitution patterns.
Uniqueness
Methyl 5-bromo-8-methylquinoline-7-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 5-bromo-8-methylquinoline-7-carboxylate is a derivative of quinoline that has garnered attention in medicinal chemistry due to its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a methyl group at the 8-position of the quinoline structure, along with a carboxylate group. This unique configuration is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C12H10BrN1O2 |
Molecular Weight | 284.12 g/mol |
Melting Point | Not specified |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Case Study : A derivative with a similar structure demonstrated an inhibition zone of 22 mm against Pseudomonas aeruginosa, suggesting potential efficacy in treating infections caused by this pathogen .
Anticancer Properties
The anticancer activity of this compound is linked to its ability to interact with cellular pathways involved in tumor growth. Quinoline derivatives are known to inhibit specific enzymes that are critical in cancer cell proliferation.
- Research Finding : A study highlighted that quinoline derivatives can act as inhibitors for certain cytochrome P450 enzymes, which play a role in drug metabolism and cancer progression. This suggests that this compound may similarly affect these pathways.
Anti-inflammatory Effects
Quinoline compounds have also been recognized for their anti-inflammatory properties. The mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes.
- Research Insight : In vitro studies have shown that certain quinolines can reduce the production of inflammatory mediators, which may be applicable to this compound as well.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and potentially leading to enhanced therapeutic effects.
- Receptor Interaction : Quinoline derivatives may bind to specific receptors involved in inflammation and cancer pathways, modulating their activity.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Biological Activity | Key Features |
---|---|---|
8-Methylquinoline | Moderate antimicrobial activity | Lacks bromine; serves as a precursor |
5-Bromoquinoline | Anticancer properties | Bromine at position 5 |
6-Bromo-2-methylquinoline | Enhanced antimicrobial effects | Different substitution pattern |
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
methyl 5-bromo-8-methylquinoline-7-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-7-9(12(15)16-2)6-10(13)8-4-3-5-14-11(7)8/h3-6H,1-2H3 |
InChI Key |
GPKXHBMPAHEQPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1C(=O)OC)Br)C=CC=N2 |
Origin of Product |
United States |
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